Glyoxylic acid, (p-tolylsulfonyl)hydrazone
Overview
Description
Glyoxylic acid, (p-tolylsulfonyl)hydrazone is a chemical compound that is derived from glyoxylic acid . Glyoxylic acid or oxoacetic acid is an organic compound and is one of the C2 carboxylic acids. It is a colorless solid that occurs naturally and is useful industrially .
Synthesis Analysis
The synthesis of hydrazones, which includes Glyoxylic acid, (p-tolylsulfonyl)hydrazone, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis
Glyoxylic acid, the parent compound of Glyoxylic acid, (p-tolylsulfonyl)hydrazone, often exists as a hydrate or a cyclic dimer . In the presence of water, the carbonyl rapidly converts to a geminal diol .Physical And Chemical Properties Analysis
Glyoxylic acid, the parent compound, has a molar mass of 74.035 g·mol −1, a density of 1.384 g/mL, a melting point of 80 °C, and a boiling point of 111 °C .Scientific Research Applications
- Glyoxylic acid (GA) serves as a crucial building block in fine organic synthesis. It participates in reactions to form various compounds, including hydrazones, Schiff bases, and quinazolines .
- Hydrazones derived from GA exhibit interesting biological activities. Researchers have synthesized hydrazones by combining suitable aldehydes with hydrazides, leading to potential drug candidates .
Organic Synthesis and Pharmaceuticals
Future Directions
Mechanism of Action
Target of Action
Glyoxylic acid, (p-tolylsulfonyl)hydrazone, also known as Acetic acid, 2-[2-[(4-methylphenyl)sulfonyl]hydrazinylidene]-, is a complex compound with a broad spectrum of biological activities Hydrazones, a class of compounds to which it belongs, are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Hydrazones, in general, are known to interact with their targets through various mechanisms, including the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions . These interactions can lead to changes in the target’s function, ultimately affecting the biological processes in which the target is involved .
Biochemical Pathways
Glyoxylic acid, a component of the compound, is known to be involved in the glyoxylate cycle . This cycle is an anaplerotic route that replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .
Result of Action
Hydrazones and their derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of Glyoxylic acid, (p-tolylsulfonyl)hydrazone can be influenced by various environmental factors. For instance, the synthesis of hydrazones is known to be affected by the reaction environment, with different synthesis methods (solution-based synthesis, mechanosynthesis, and solid-state melt reactions) yielding different results . Furthermore, temperature changes can affect the properties of certain hydrazones .
properties
IUPAC Name |
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHVIQNWSSXND-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxylic acid, (p-tolylsulfonyl)hydrazone | |
CAS RN |
14661-68-8 | |
Record name | NSC176331 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glyoxylic acid, (p-tolylsulfonyl)hydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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